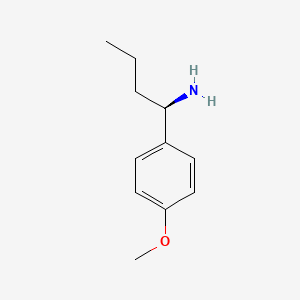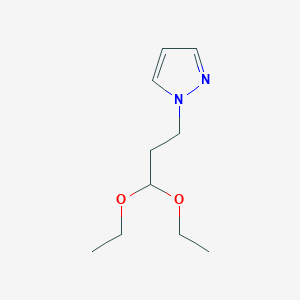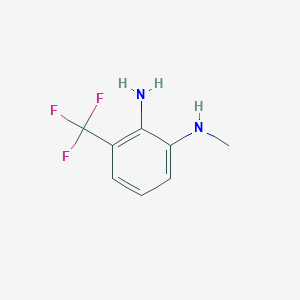![molecular formula C24H25BrO2Si B13974265 2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one CAS No. 845504-47-4](/img/structure/B13974265.png)
2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one is an organic compound with the molecular formula C24H25BrO2Si. This compound is characterized by the presence of a bromine atom, a tert-butyldiphenylsilyl group, and a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one typically involves the bromination of 1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or proteins, affecting their function and activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylsulfonyl)phenyl)ethanone
- 1-Bromo-4-tert-butylbenzene
Comparison
Compared to similar compounds, 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one is unique due to the presence of the tert-butyldiphenylsilyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Properties
CAS No. |
845504-47-4 |
|---|---|
Molecular Formula |
C24H25BrO2Si |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C24H25BrO2Si/c1-24(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19(15-17-20)23(26)18-25/h4-17H,18H2,1-3H3 |
InChI Key |
NRIJAOBIPGCLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


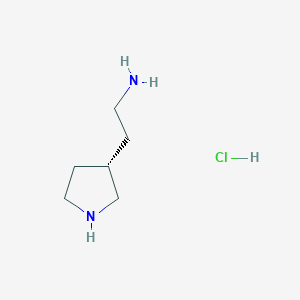


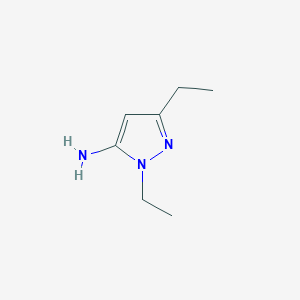
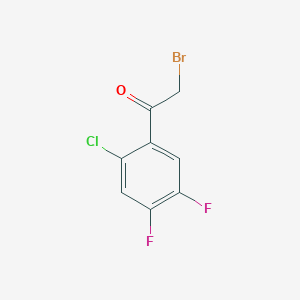
![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
